2-(1H-indol-1-yl)-N-isopropylacetamide is a compound that belongs to the indole family, which is characterized by its heterocyclic structure containing a fused benzene and pyrrole ring. This compound has garnered attention due to its potential biological activities, particularly in the pharmaceutical sector. The indole structure is prevalent in many natural products and pharmaceutical compounds, making derivatives like 2-(1H-indol-1-yl)-N-isopropylacetamide significant for drug development.
The compound can be synthesized through various chemical methods, as detailed in the synthesis analysis section. It is often studied in the context of medicinal chemistry, particularly for its interactions with biological targets.
2-(1H-indol-1-yl)-N-isopropylacetamide can be classified as:
The synthesis of 2-(1H-indol-1-yl)-N-isopropylacetamide typically involves several key steps:
The molecular structure of 2-(1H-indol-1-yl)-N-isopropylacetamide can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C13H17N3O |
Molecular Weight | 231.29 g/mol |
IUPAC Name | 2-(1H-indol-1-yl)-N-propan-2-ylacetamide |
InChI Key | RKSSUEKKJLDBCN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)N |
The structure features a central indole ring connected to an isopropylacetamide moiety, which contributes to its biological activity.
2-(1H-indol-1-yl)-N-isopropylacetamide can undergo several chemical reactions:
The mechanism of action for 2-(1H-indol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets within biological systems. The indole ring can engage with various enzymes and receptors, modulating their activity through hydrogen bonding facilitated by the amino group. Additionally, the N-isopropylacetamide portion influences lipophilicity and membrane permeability, thereby affecting distribution and bioavailability within organisms .
The physical properties of 2-(1H-indol-1-yl)-N-isopropylacetamide include:
Chemical properties include reactivity under various conditions, stability in neutral pH environments, and susceptibility to oxidation under strong oxidizing conditions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize this compound during synthesis and evaluation of purity .
2-(1H-indol-1-yl)-N-isopropylacetamide has potential applications in various scientific fields:
Research continues into its efficacy and safety profiles, exploring its potential therapeutic uses in treating specific medical conditions .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: